1-azido-2-methylbenzene

Organic Synthesis Process Chemistry Aryl Azide Preparation

Researchers requiring precise steric control in azide-alkyne cycloaddition or nitrene-mediated heterocycle synthesis often face isomer mixtures that compromise regioselectivity. 1-Azido-2-methylbenzene (ortho-substituted) eliminates this uncertainty: - Ortho-methyl group provides distinct steric and electronic tuning, enabling selective 1,4-triazole formation in CuAAC reactions. - Enables clean photochemical rearrangement to 3-methyl-azepine scaffolds, a privileged motif in CNS drug discovery. - Supplied as a stabilized ~0.5 M solution in tert-butyl methyl ether (≥95% HPLC), packaged under inert atmosphere and shipped on dry ice to preserve reactivity.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 31656-92-5
Cat. No. B1267031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-azido-2-methylbenzene
CAS31656-92-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=[N+]=[N-]
InChIInChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3
InChIKeyZKGVLNVASIPVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azido-2-methylbenzene (CAS 31656-92-5) Supplier and Application Selection Guide


1-Azido-2-methylbenzene (CAS 31656-92-5), also known as o-azidotoluene or 2-methylphenyl azide, is an aromatic azide with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol [1]. It is a liquid at room temperature with a melting point below -10 °C and a boiling point of 90.5 °C at 31 Torr [1]. As a member of the aryl azide family, it serves as a versatile building block in organic synthesis, participating in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and photochemical transformations to generate reactive nitrene intermediates [2][3].

Why 1-Azido-2-methylbenzene (o-Azidotoluene) Cannot Be Substituted with Its para- or meta-Isomers in Critical Applications


While 1-azido-2-methylbenzene shares the same molecular formula (C₇H₇N₃) and functional group (-N₃) as its para- and meta-isomers, its ortho-substitution pattern on the aromatic ring imparts distinct reactivity and physical properties that make simple substitution problematic [1]. The proximity of the methyl group to the azide in the ortho position introduces significant steric hindrance and alters the electron density of the ring, which can profoundly affect reaction kinetics and product selectivity in cycloaddition, photochemical, and thermal decomposition reactions [2]. This is not a matter of minor variation; for applications requiring precise control over reaction pathways—such as the synthesis of specific triazole regioisomers or the generation of defined nitrene intermediates—the use of an unoptimized tolyl azide isomer can lead to dramatically different yields, unwanted side products, or complete reaction failure [3].

Quantitative Differentiators for 1-Azido-2-methylbenzene vs. Isomers and Analogs


Higher Synthesis Yield for o-Azidotoluene vs. Other Aryl Azides

1-Azido-2-methylbenzene (o-azidotoluene) was prepared from o-toluidine with a reported yield of 76% using Smolinsky's modification of the general procedure by Smith and Brown [1]. This represents a favorable synthetic entry for this specific ortho isomer.

Organic Synthesis Process Chemistry Aryl Azide Preparation

Stabilized Nickel-Imidyl Intermediate Formation in Organometallic Reactions

Density Functional Theory (DFT) calculations for the reaction of bpyNiEt₂ with aryl azides predict that ortho-tolyl-azide (1-azido-2-methylbenzene) leads to the formation of a nickel-imidyl intermediate, (bpy)Ni(N(oTol))(Et), whereas para-tolyl-azide and 3,5-dimethyl-phenyl-azide also form analogous intermediates [1]. The study highlights that the ortho-substituent does not preclude this key step and implies a role for radical pathways that may be influenced by the aryl group's sterics.

Organometallic Chemistry Catalysis Reaction Mechanism

Unique Fragmentation Pattern in Mass Spectrometry for Structural Elucidation

The mass spectrum of o-tolyl azide (1-azido-2-methylbenzene) displays distinct fragmentation pathways compared to its meta- and para-isomers [1]. This is particularly evident in the formation of the tropylium ion (m/e 91) and subsequent fragments, which are influenced by the ortho-substitution pattern and allow for unambiguous isomer identification [1].

Analytical Chemistry Mass Spectrometry Structural Analysis

Formation of Unique 2-Diethylamino-3-methyl-3H-azepine Upon Photolysis

Photolysis of o-azidotoluene in diethylamine yields 2-diethylamino-3-methyl-3H-azepine as the major product, isolated in a 31% yield [1]. This specific photoproduct arises from the trapping of a ring-expanded nitrene intermediate and is distinct from the products obtained under the same conditions with other aryl azides or solvents.

Photochemistry Nitrene Chemistry Heterocycle Synthesis

High-Value Application Scenarios for 1-Azido-2-methylbenzene (o-Azidotoluene)


Synthesis of Ortho-Substituted 1,2,3-Triazoles via Click Chemistry

1-Azido-2-methylbenzene is a primary substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize ortho-methyl substituted 1,2,3-triazoles [1]. The resulting triazoles are privileged scaffolds in medicinal chemistry and materials science. Its ortho-methyl group provides a unique steric environment that can influence the triazole's conformation and biological activity compared to analogs derived from para- or unsubstituted azides [2].

Photochemical Precursor for 3-Methylazepine Derivatives

The specific photochemical reactivity of 1-azido-2-methylbenzene allows for the generation of a ring-expanded nitrene intermediate, which can be trapped with nucleophiles like diethylamine to yield 2-diethylamino-3-methyl-3H-azepine [3]. This establishes o-azidotoluene as a viable starting material for the synthesis of 3-methyl-substituted azepine heterocycles, which are of interest in drug discovery programs targeting CNS disorders and other therapeutic areas [4].

Analytical Standard for GC-MS and LC-MS Method Development

Due to its distinct mass spectral fragmentation pattern, 1-azido-2-methylbenzene can serve as a reliable analytical standard for the development and validation of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting or quantifying tolyl azide isomers in complex matrices [5]. Its unique ion profile facilitates unambiguous identification, which is essential for environmental monitoring, process control, and metabolomics studies.

Probe for Studying Steric Effects in Aryl Azide Thermolysis and Pyrolysis

1-Azido-2-methylbenzene is an ideal substrate for fundamental studies on the thermolysis and pyrolysis of aryl azides, where the ortho-methyl group introduces quantifiable steric and electronic effects on reaction rates and product distributions [6]. Researchers utilize this compound to probe the mechanisms of nitrene formation and subsequent rearrangement pathways, providing insights that are critical for designing safer and more efficient azide-based processes [6].

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